molecular formula C17H16O3 B181212 Eugenyl benzoate CAS No. 531-26-0

Eugenyl benzoate

Cat. No.: B181212
CAS No.: 531-26-0
M. Wt: 268.31 g/mol
InChI Key: ZOGNBLKDKPCKGB-UHFFFAOYSA-N
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Description

Eugenyl benzoate, also known as 2-methoxy-4-(prop-2-en-1-yl)phenyl benzoate, is an ester derivative of eugenol. Eugenol is a naturally occurring phenolic compound found in essential oils such as clove oil, cinnamon, and bay leaves. This compound is known for its aromatic properties and is used in various applications, including perfumery, flavoring, and as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Eugenyl benzoate, also known as Eugenol benzoate, is a derivative of eugenol, the major component of clove essential oil . The primary targets of this compound are bacterial strains such as Escherichia coli and Staphylococcus aureus . It has demonstrated antimicrobial action against these strains . Additionally, it has been found to have the potency for scavenging of DPPH radical .

Mode of Action

It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . It also exhibits antioxidant activity, which is believed to be due to the hydroxyl group in the eugenol molecule’s phenol .

Biochemical Pathways

This compound affects the biochemical pathways related to antimicrobial and antioxidant activities. The compound’s antimicrobial action is believed to be due to its interaction with bacterial cell membranes . Its antioxidant activity is attributed to its ability to scavenge free radicals .

Pharmacokinetics

It is known that the compound’s bioavailability and efficacy can be influenced by its physicochemical properties, such as its hydrophobicity .

Result of Action

This compound exhibits promising antibacterial potential, with a lower minimum inhibitory concentration than eugenol . It also shows antioxidant activity, although this is significantly reduced when the hydroxyl group of the eugenol molecule’s phenol is esterified . Furthermore, this compound derivatives have been found to inhibit HT29 colorectal cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial and antioxidant activities can be affected by the presence of other substances in the environment . Additionally, the compound’s physicochemical properties, such as its hydrophobicity, can influence its interaction with the biological environment .

Biochemical Analysis

Biochemical Properties

Eugenyl benzoate has demonstrated relevant biological potential with well-known antimicrobial and antioxidant action . It interacts with various enzymes, proteins, and other biomolecules, and these interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and this could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eugenyl benzoate can be synthesized through esterification reactions. One common method involves the reaction of eugenol with benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of eugenol and benzoic acid into a reactor, where the esterification reaction takes place. The product is then separated and purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Eugenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Eugenyl benzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Eugenyl benzoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its ester linkage, which imparts different chemical and physical properties compared to its parent compound eugenol. This modification enhances its stability and alters its reactivity, making it suitable for specific applications .

Properties

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-3-7-13-10-11-15(16(12-13)19-2)20-17(18)14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGNBLKDKPCKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862132
Record name Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless crystalline solid; Balsamic aroma with and undertone reminiscent of clove
Record name Eugenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Eugenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1524/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

360.00 °C. @ 760.00 mm Hg
Record name Eugenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in oils, Soluble (in ethanol)
Record name Eugenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1524/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

531-26-0
Record name Eugenol benzoate
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URL https://commonchemistry.cas.org/detail?cas_rn=531-26-0
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Record name Eugenyl benzoate
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Record name Eugenyl benzoate
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Record name Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate
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Record name Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate
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Record name 4-allyl-2-methoxyphenyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.733
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Record name EUGENYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRO21E9Z35
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Record name Eugenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69 - 70 °C
Record name Eugenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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